molecular formula C10H10N4O2 B2452734 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide CAS No. 166669-38-1

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide

Cat. No.: B2452734
CAS No.: 166669-38-1
M. Wt: 218.216
InChI Key: APJFLSKSNHXUSS-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Pharmacokinetics

The compound’s molecular weight of 23323 suggests that it may have favorable absorption and distribution properties

Result of Action

The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in pH regulation, potentially leading to a variety of physiological effects.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by storage conditions, such as light, humidity, and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,4-triazole: A precursor to 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide with similar biological activity.

    2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-9(15)6-16-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFLSKSNHXUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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